molecular formula C9H9BrOS B3057229 2-(4-Bromophenyl)-1,3-oxathiolane CAS No. 77853-37-3

2-(4-Bromophenyl)-1,3-oxathiolane

Cat. No.: B3057229
CAS No.: 77853-37-3
M. Wt: 245.14 g/mol
InChI Key: JKSWDFDFGUDMQB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes. This compound features a five-membered ring containing oxygen and sulfur atoms, with a bromophenyl group attached to the second carbon. The presence of the bromine atom and the oxathiolane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the oxathiolane ring.

Reaction Conditions:

    Reactants: 4-bromobenzaldehyde, 2-mercaptoethanol

    Catalyst/Base: Sodium hydroxide

    Solvent: Typically an alcohol such as ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-oxathiolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The oxathiolane ring can be reduced to form the corresponding thiolane derivative.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as 2-(4-aminophenyl)-1,3-oxathiolane.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiolane derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-oxathiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-thiazole: Similar structure but with a nitrogen atom replacing the oxygen in the ring.

    2-(4-Bromophenyl)-1,3-dioxolane: Similar structure but with two oxygen atoms in the ring.

    2-(4-Bromophenyl)-1,3-oxazoline: Similar structure but with a nitrogen atom replacing one of the sulfur atoms.

Uniqueness

2-(4-Bromophenyl)-1,3-oxathiolane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-oxathiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSWDFDFGUDMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464787
Record name 1,3-Oxathiolane, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77853-37-3
Record name 1,3-Oxathiolane, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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